molecular formula C21H38N6O4S B14801284 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide

6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid,hydrazide

Cat. No.: B14801284
M. Wt: 470.6 g/mol
InChI Key: DNVCKDJIDJQJMD-FTRWYGJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide is a biotinylated compound commonly used in biochemical and molecular biology research. This compound is designed to facilitate the attachment of biotin to various biomolecules, enabling their detection and purification through interactions with avidin or streptavidin proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide typically involves the following steps:

    Biotinylation: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.

    Coupling with Hexanoic Acid: The biotin-NHS ester is then reacted with hexanoic acid to form biotinylated hexanoic acid.

    Formation of Hydrazide: The biotinylated hexanoic acid is further reacted with hydrazine to form the final product, 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide undergoes various chemical reactions, including:

    Substitution Reactions: The hydrazide group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The biotin moiety can be coupled to other molecules through amide bond formation.

Common Reagents and Conditions

    N-Hydroxysuccinimide (NHS): Used for activating biotin.

    Hydrazine: Used for forming the hydrazide group.

    Dicyclohexylcarbodiimide (DCC): Often used as a coupling reagent.

Major Products Formed

    Biotinylated Biomolecules: The primary product formed is the biotinylated biomolecule, which can be detected and purified using avidin or streptavidin.

Scientific Research Applications

6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated compounds for various assays.

    Biology: Facilitates the labeling and detection of proteins, nucleic acids, and other biomolecules.

    Medicine: Used in diagnostic assays and therapeutic research.

    Industry: Employed in the production of biotinylated products for research and development.

Mechanism of Action

The compound exerts its effects through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This interaction allows for the specific binding and detection of biotinylated biomolecules. The hydrazide group provides additional reactivity, enabling further modifications and conjugations.

Comparison with Similar Compounds

Similar Compounds

    Biotin-XX, SE (6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, succinimidyl ester): Similar in structure but contains a succinimidyl ester group instead of a hydrazide.

    Biotin-X, SE (6-((Biotinoyl)amino)hexanoic acid, succinimidyl ester): Contains a shorter spacer arm compared to 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide.

Uniqueness

The uniqueness of 6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoic acid, hydrazide lies in its hydrazide group, which provides additional reactivity and versatility for further modifications. This makes it a valuable tool in various biochemical and molecular biology applications.

Properties

Molecular Formula

C21H38N6O4S

Molecular Weight

470.6 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-(5-hydrazinyl-5-oxopentyl)hexanamide

InChI

InChI=1S/C21H38N6O4S/c22-27-19(30)11-5-7-13-24-17(28)9-2-1-6-12-23-18(29)10-4-3-8-16-20-15(14-32-16)25-21(31)26-20/h15-16,20H,1-14,22H2,(H,23,29)(H,24,28)(H,27,30)(H2,25,26,31)/t15-,16-,20-/m0/s1

InChI Key

DNVCKDJIDJQJMD-FTRWYGJKSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCC(=O)NN)NC(=O)N2

Origin of Product

United States

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